![molecular formula C14H17ClN2O2 B10957001 5-chloro-2-hydroxy-N'-[(1E)-3-methylcyclohexylidene]benzohydrazide](/img/structure/B10957001.png)
5-chloro-2-hydroxy-N'-[(1E)-3-methylcyclohexylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-N’-(3-methylcyclohexyliden)benzohydrazide is an organic compound with a complex structure that includes a benzohydrazide core substituted with a chloro and hydroxy group, as well as a cyclohexylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N’-(3-methylcyclohexyliden)benzohydrazide typically involves the condensation of 5-chloro-2-hydroxybenzohydrazide with 3-methylcyclohexanone. The reaction is usually carried out in a solvent such as methanol or ethanol, under reflux conditions for several hours. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N’-(3-methylcyclohexyliden)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydrazide moiety to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development.
Medicine: Its structure suggests potential use as an antimicrobial or anticancer agent.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 5-chloro-2-hydroxy-N’-(3-methylcyclohexyliden)benzohydrazide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzohydrazide: A precursor in the synthesis of the target compound.
3-Methylcyclohexanone: Another precursor used in the synthesis.
Other benzohydrazides: Compounds with similar structures but different substituents.
Uniqueness
5-Chloro-2-hydroxy-N’-(3-methylcyclohexyliden)benzohydrazide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C14H17ClN2O2 |
|---|---|
Molecular Weight |
280.75 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide |
InChI |
InChI=1S/C14H17ClN2O2/c1-9-3-2-4-11(7-9)16-17-14(19)12-8-10(15)5-6-13(12)18/h5-6,8-9,18H,2-4,7H2,1H3,(H,17,19)/b16-11+ |
InChI Key |
DNYVPHRSQRTDJL-LFIBNONCSA-N |
Isomeric SMILES |
CC1CCC/C(=N\NC(=O)C2=C(C=CC(=C2)Cl)O)/C1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=C(C=CC(=C2)Cl)O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-3-(1-methyl-1H-pyrazol-5-yl)-2-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B10956918.png)
![N'-[(E)-(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-2-(2,4,6-tribromophenoxy)acetohydrazide](/img/structure/B10956919.png)
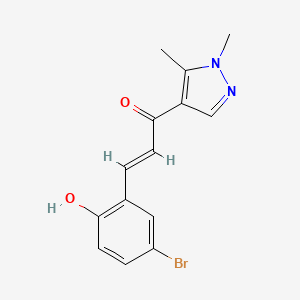
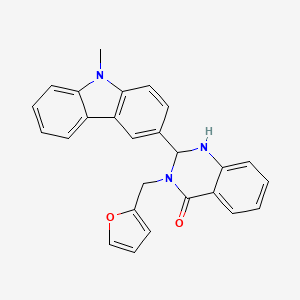
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B10956939.png)
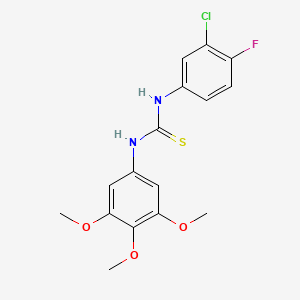
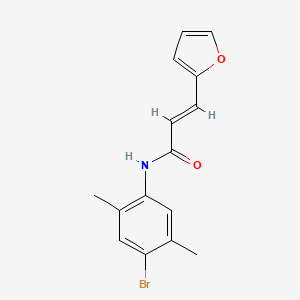
![4-Bromo-1-methyl-N-[2-methyl-4-oxo-6-propylthieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide](/img/structure/B10956966.png)
![(4-Chlorophenyl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10956977.png)
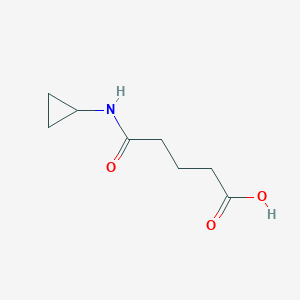
![4-Chloro-N-(2-{2-[(E)-1-(2,6-dichlorophenyl)methylidene]hydrazino}-2-oxoethyl)-1-benzenesulfonamide](/img/structure/B10956982.png)
![Ethyl 4-{5-[(2-chloro-4-fluorophenoxy)methyl]furan-2-yl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B10956987.png)
![(1Z)-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-{[(3-methoxyphenyl)carbonyl]oxy}ethanimidamide](/img/structure/B10956988.png)
![(2Z)-3-cyclohexyl-2-{[1-(3-fluorobenzyl)-1H-pyrazol-4-yl]imino}-1,3-thiazolidin-4-one](/img/structure/B10956991.png)
